4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol
Description
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Properties
IUPAC Name |
4,6,6-trimethyl-1,5-dihydropyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPPMPDJXJYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)NC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229735 | |
| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-49-3 | |
| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol
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An In-Depth Technical Guide to the Biginelli Reaction for the Synthesis of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol
This guide provides a comprehensive technical overview for the synthesis of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol, a sulfur analog of a dihydropyrimidine, via a modified Biginelli reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth mechanistic insights and a field-proven experimental protocol.
Introduction: The Biginelli Reaction and Its Modern Significance
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation reaction traditionally involving an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1]. Over the past few decades, this reaction has seen a resurgence in interest due to the diverse pharmacological activities exhibited by the resulting dihydropyrimidine scaffold, including antiviral, antitumor, antibacterial, and anti-inflammatory properties[2].
The versatility of the Biginelli reaction allows for the substitution of the classical components to generate a wide array of structural analogs. A significant modification involves the use of thiourea in place of urea, leading to the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones, which are also of considerable interest in medicinal chemistry[3][4]. This guide focuses on a specific, yet important, variation of this reaction: the synthesis of this compound. This particular synthesis deviates from the classical Biginelli protocol as it does not involve an aldehyde component. Instead, it utilizes mesityl oxide, an α,β-unsaturated ketone derived from the self-condensation of acetone, which acts as a key building block for the pyrimidine ring.
Mechanistic Pathway: An Aldehyde-Free Biginelli-Type Condensation
The synthesis of this compound from mesityl oxide and thiourea proceeds through a Biginelli-like reaction pathway. Unlike the classical mechanism that initiates with the condensation of an aldehyde and urea/thiourea, this variation is initiated by the Michael addition of thiourea to the α,β-unsaturated ketone, mesityl oxide. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid, which protonates the carbonyl oxygen of mesityl oxide, thereby activating the β-carbon for nucleophilic attack.
The proposed mechanism can be delineated as follows:
-
Protonation and Michael Addition: The reaction commences with the protonation of the carbonyl oxygen of mesityl oxide by the acid catalyst. This enhances the electrophilicity of the β-carbon of the α,β-unsaturated system. Thiourea, acting as a nucleophile, then attacks this activated β-carbon in a Michael addition fashion, leading to the formation of an enol intermediate.
-
Tautomerization and Cyclization: The enol intermediate tautomerizes to the more stable keto form. This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea moiety attacks the carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable dihydropyrimidine ring. This final step drives the reaction towards the formation of the desired product, this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable and reproducible method for the synthesis of this compound. The procedure is based on established methodologies for Biginelli-type reactions involving α,β-unsaturated ketones[5].
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Mesityl Oxide | 98.14 | 9.81 g (10.9 mL) | 0.1 | Reagent grade, ≥98% |
| Thiourea | 76.12 | 7.61 g | 0.1 | Reagent grade, ≥99% |
| Ethanol | 46.07 | 50 mL | - | Absolute |
| Hydrochloric Acid | 36.46 | ~0.5 mL | - | Concentrated (37%) |
| Deionized Water | 18.02 | As needed | - | For washing |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |
Reaction Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.61 g (0.1 mol) of thiourea in 50 mL of absolute ethanol.
-
Addition of Reactants: To the stirred solution, add 9.81 g (10.9 mL, 0.1 mol) of mesityl oxide.
-
Catalyst Addition: Carefully add approximately 0.5 mL of concentrated hydrochloric acid to the reaction mixture. The addition of the acid catalyst is crucial for the reaction to proceed.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is neutral. This step is to neutralize the hydrochloric acid catalyst.
-
Product Isolation: The precipitated product is collected by vacuum filtration and washed with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield colorless crystals of this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by its melting point, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity[5][6].
Conclusion: A Versatile Synthesis for Drug Discovery
The modified Biginelli reaction detailed in this guide provides an efficient and straightforward route to this compound, a valuable heterocyclic compound for further synthetic elaboration and biological screening. The use of readily available and inexpensive starting materials, coupled with a simple experimental procedure, makes this synthesis highly practical for both academic and industrial research settings. The mechanistic understanding and the detailed protocol provided herein are intended to empower researchers to confidently and successfully synthesize this and related dihydropyrimidine-2-thiones, thereby facilitating the exploration of their potential applications in drug discovery and development.
References
- Alam, M. A., et al. (2005). Antibacterial activity of some new dihydropyrimidine derivatives. Journal of the Korean Chemical Society, 49(5), 459-463.
- Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
- Ismail, E. H., et al. (2007). A triclinic polymorph of 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1184-o1186.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Leite, L. F., et al. (2006). Synthesis and evaluation of the anti-inflammatory and antinociceptive activities of a new 1, 4-dihydropyridine derivative. Brazilian Journal of Pharmaceutical Sciences, 42(3), 415-421.
- Saeed, S., & Bolte, M. (2010). 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(1), o282.
- Sriram, D., et al. (2006). Synthesis and in vitro antioxidant activity of some 1, 3, 4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(4), 858-862.
- Swamy, S. N., et al. (2005). Synthesis and antitumour activity of some new 1, 3, 4-oxadiazole derivatives. Indian Journal of Pharmaceutical Sciences, 67(5), 583.
- Yamin, B. M., et al. (2005). 4,4,6-Trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 61(1), o55-o57.
- Zhang, Y., et al. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 14(11), 21676-21687.
- Matos, M. J., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
- Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
- Gorle, S., et al. (2016). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Der Pharma Chemica, 8(1), 348-354.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol
Introduction: The Significance of Dihydropyrimidine-2-thiols
The dihydropyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. The 2-thiol substituted dihydropyrimidines, in particular, serve as versatile intermediates for the synthesis of more complex molecules and have shown promise in various therapeutic areas. This application note provides a detailed protocol for the synthesis of a specific analogue, 4,4,6-trimethyl-4,5-dihydropyrimidine-2-thiol, a valuable building block for chemical synthesis and drug discovery programs.
The synthesis of dihydropyrimidine-2-thiols is often achieved through the Biginelli reaction or its variations, a multicomponent reaction that typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and a thiourea.[2] However, for the synthesis of this compound, a modification of the classical Biginelli reaction is employed, utilizing an α,β-unsaturated ketone, mesityl oxide, in a two-component condensation with thiourea. This approach provides an efficient route to this specific substitution pattern.
Reaction Scheme and Mechanism
The synthesis of this compound is accomplished through the acid-catalyzed condensation of mesityl oxide with thiourea. The reaction proceeds through a series of steps initiated by the activation of the carbonyl group of mesityl oxide by an acid catalyst, followed by nucleophilic attack of thiourea, and subsequent cyclization and dehydration to yield the final product.
The generally accepted mechanism for this Biginelli-like reaction involves the following key steps:
-
Michael Addition: The reaction is initiated by the conjugate (Michael) addition of one of the amino groups of thiourea to the β-carbon of the α,β-unsaturated ketone, mesityl oxide. This step is typically catalyzed by an acid, which protonates the carbonyl oxygen of the mesityl oxide, making the β-carbon more electrophilic.
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the second amino group of the thiourea attacks the carbonyl carbon.
-
Dehydration: The cyclic intermediate subsequently dehydrates (loses a molecule of water) to form the stable this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of dihydropyrimidine-2-thiols from α,β-unsaturated ketones and thiourea.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Mesityl Oxide | C₆H₁₀O | 98.14 | 9.8 g (0.1 mol) | ≥95% | Major Supplier |
| Thiourea | CH₄N₂S | 76.12 | 7.6 g (0.1 mol) | ≥99% | Major Supplier |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | 95% | Major Supplier |
| Concentrated HCl | HCl | 36.46 | ~1 mL | 37% | Major Supplier |
| Sodium Hydroxide | NaOH | 40.00 | As needed | ≥97% | Major Supplier |
| Distilled Water | H₂O | 18.02 | As needed | - | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Melting point apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine mesityl oxide (9.8 g, 0.1 mol), thiourea (7.6 g, 0.1 mol), and 100 mL of 95% ethanol.
-
Acid Catalysis: While stirring, add approximately 1 mL of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Work-up: Carefully neutralize the reaction mixture with a solution of sodium hydroxide until the pH is approximately 7.
-
Isolation of Crude Product: Cool the neutralized mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic salts and unreacted thiourea.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Expected Yield: The expected yield of this compound is typically in the range of 60-75%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl groups and the methylene protons of the dihydropyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H and C=S functional groups.
-
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Mesityl oxide is a flammable liquid and an irritant. Avoid inhalation and contact with skin and eyes.
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.
-
Thiourea is harmful if swallowed. Avoid ingestion and inhalation of dust.
-
Dispose of all chemical waste according to institutional and local regulations.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol
Welcome to the dedicated technical support guide for the synthesis of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we move beyond simple protocols to explain the "why" behind the "how," offering a troubleshooting framework grounded in chemical principles to empower you to diagnose and resolve common experimental issues.
Introduction: The Synthetic Challenge
The acid- or base-catalyzed condensation of thiourea with mesityl oxide (4-methyl-3-penten-2-one) is the most common route to synthesize this compound. While seemingly straightforward, this reaction is often plagued by low yields due to competing side reactions and challenges in achieving complete conversion. This guide provides a structured approach to troubleshooting and optimizing this critical synthesis.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured as a series of common problems and their potential causes, with actionable solutions.
Question 1: My reaction yield is consistently low (< 60%), and I observe a significant amount of unreacted starting material. What are the likely causes?
Low conversion is a primary driver of poor yields. Several factors related to the reaction setup and conditions can contribute to this issue.
Potential Cause 1: Inadequate Catalyst Activity or Concentration The reaction requires a catalyst (typically an acid like HCl or a base like KOH) to proceed at a reasonable rate. An insufficient amount or degraded catalyst will stall the reaction.
-
Solution:
-
Verify Catalyst Concentration: Ensure the concentration of your acid or base catalyst is correct. For acid catalysis, a common starting point is using concentrated HCl in an ethanolic solution. For base catalysis, potassium hydroxide in ethanol is frequently used.
-
Use Fresh Catalyst: Prepare fresh catalyst solutions for each reaction batch, as their potency can diminish over time, especially for base solutions which can react with atmospheric CO2.
-
Optimize Catalyst Loading: If yields remain low, consider a systematic optimization of the catalyst loading. A modest increase may improve the reaction rate, but excessive amounts can promote side reactions.
-
Potential Cause 2: Suboptimal Reaction Temperature This condensation reaction is temperature-sensitive. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can favor the formation of byproducts.
-
Solution:
-
Maintain Reflux Conditions: The reaction is typically performed under reflux to maintain a consistent and sufficiently high temperature to drive the reaction to completion. Ensure your reflux apparatus is set up correctly to prevent solvent loss.
-
Monitor Internal Temperature: For larger-scale reactions, use a thermometer to monitor the internal temperature of the reaction mixture to ensure it remains at the boiling point of the solvent (e.g., ethanol, ~78 °C).
-
Potential Cause 3: Insufficient Reaction Time Even under optimal temperature and catalytic conditions, the reaction may require several hours to reach completion.
-
Solution:
-
Extend Reaction Time: The typical reported reaction time is around 3 hours. If you are experiencing low conversion, consider extending the reflux time to 4-6 hours.
-
Monitor Reaction Progress (TLC): Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (typically mesityl oxide). Prepare a TLC plate with your starting materials as references. Collect small aliquots from the reaction mixture hourly. Once the spot corresponding to mesityl oxide has disappeared or its intensity is minimal, the reaction can be considered complete.
-
Question 2: My yield is low, and I've isolated a significant amount of an unknown byproduct. What could it be, and how can I prevent its formation?
The formation of stable intermediates or side-reaction products is a common pitfall that directly consumes starting materials and complicates purification.
Potential Cause: Formation of a Stable Intermediate The reaction proceeds via a multi-step mechanism, including the initial formation of a β-thioureido ketone intermediate. Under certain conditions, this intermediate may be stable and fail to cyclize efficiently.
-
Solution:
-
Ensure Sufficient Catalyst: The cyclization and dehydration steps are often the most demanding and require adequate catalytic activity. Revisit the catalyst optimization steps described in Question 1.
-
Consider a One-Pot, Two-Step Approach: Some literature suggests that a stepwise approach can favor the desired product. This might involve forming the intermediate at a lower temperature and then increasing the temperature or adding more catalyst to drive the final cyclization.
-
Potential Cause: Self-Condensation of Mesityl Oxide Mesityl oxide can undergo self-condensation, especially under harsh acidic or basic conditions, leading to the formation of various oligomeric byproducts.
-
Solution:
-
Control Reactant Stoichiometry: Use a slight excess of thiourea relative to mesityl oxide. This ensures that the mesityl oxide is more likely to react with the abundant thiourea rather than itself. A molar ratio of 1.1:1 (thiourea:mesityl oxide) is a good starting point.
-
Optimize Temperature: Avoid excessively high temperatures that might accelerate these side reactions. Adhere to the reflux temperature of your chosen solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in this reaction?
A: The catalyst is crucial for accelerating several steps in the reaction mechanism.
-
Acid Catalyst (e.g., HCl): The acid protonates the carbonyl oxygen of mesityl oxide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom of thiourea. It also facilitates the dehydration of the cyclic intermediate in the final step.
-
Base Catalyst (e.g., KOH): A base deprotonates the thiourea, increasing its nucleophilicity. This enhances its attack on the β-carbon of the α,β-unsaturated ketone (Michael addition).
Q2: Which is better for this synthesis: acid or base catalysis?
A: Both methods are reported in the literature and can be effective.
-
Acid catalysis (HCl in ethanol) is very common and often reported with good yields (around 80-90% in optimized procedures). It is generally a robust method.
-
Base catalysis (KOH in ethanol) can also provide high yields and may be preferred if your starting materials or target molecule are sensitive to strong acids. The optimal choice may depend on your specific laboratory conditions and the purity of your starting materials. It is advisable to perform small-scale trial reactions to determine which condition works best for you.
Q3: How can I effectively purify the final product?
A: The most common and effective method for purifying this compound is recrystallization .
-
Solvent Choice: Ethanol is a widely recommended solvent for recrystallization. The crude product is typically dissolved in a minimal amount of hot ethanol and allowed to cool slowly. The pure product will crystallize out, leaving impurities dissolved in the mother liquor.
-
Procedure: After the reaction workup (neutralization and initial precipitation), collect the crude solid by filtration. Dissolve this solid in a minimum volume of boiling ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the filtrate to cool to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
Q4: How do I confirm the identity and purity of my synthesized product?
A: A combination of physical and spectroscopic methods should be used:
-
Melting Point: The purified product should have a sharp melting point. The reported melting point for this compound is approximately 188-190 °C. A broad melting range indicates the presence of impurities.
-
Spectroscopy:
-
¹H NMR: This will confirm the molecular structure. You should expect to see distinct signals corresponding to the two methyl groups at the C4 position, the methyl group at the C6 position, the methylene protons at C5, and the N-H protons.
-
¹³C NMR: This will show the expected number of carbon signals.
-
IR Spectroscopy: Look for characteristic peaks, such as N-H stretching and C=S stretching.
-
Optimized Experimental Protocol (Acid Catalysis)
This protocol is a synthesis of best practices reported in the literature for maximizing yield.
Materials & Reagents:
-
Thiourea
-
Mesityl Oxide (freshly distilled for best results)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reactant Loading: In the flask, dissolve thiourea (1.1 equivalents) in absolute ethanol. Add mesityl oxide (1.0 equivalent) to this solution with stirring.
-
Catalyst Addition: Slowly add concentrated HCl (catalytic amount, typically ~0.1 equivalents) to the mixture. The addition may be slightly exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours. Monitor the reaction progress using TLC (e.g., mobile phase: ethyl acetate/hexane mixture).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Workup: Slowly neutralize the reaction mixture with an aqueous solution of NaOH until it reaches a pH of ~7-8. This will precipitate the product fully.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove soluble organic impurities.
-
Purification: Recrystallize the crude solid from hot ethanol as described in the FAQ section.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Visualizing the Process
Reaction Mechanism
Caption: Fig 1. Simplified Reaction Mechanism
Troubleshooting Workflow
Caption: Fig 2. Troubleshooting Workflow for Low Yield
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.1 : 1 (Thiourea : Mesityl Oxide) | A slight excess of thiourea minimizes the self-condensation of mesityl oxide. |
| Catalyst | HCl (acid) or KOH (base) | Both are effective; HCl is commonly reported for high yields. |
| Solvent | Absolute Ethanol | Good solubility for reactants and an appropriate boiling point for reflux. |
| Temperature | Reflux (~78 °C for Ethanol) | Provides sufficient energy to overcome activation barriers without promoting side reactions. |
| Reaction Time | 3 - 6 hours | Time needed for completion; should be monitored by TLC. |
| Expected Yield | > 80% (Optimized) | Yields in this range are achievable with careful control of parameters. |
References
-
Gupta, R., & Paul, S. (2010). An efficient one-pot synthesis of dihydropyrimidin-2(1H)-ones/thiones using recyclable silica-gel supported sodium hydrogen sulfate as a heterogeneous catalyst. Journal of the Brazilian Chemical Society, 21, 2335-2340. Available from: [Link]
-
Shaabani, A., Bazgir, A., & Teimouri, F. (2003). A Novel and Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones via a Vilsmeier-Haack Type Reaction. Synthesis, 2003(12), 1945-1948. Available from: [Link]
Technical Support Center: 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol
Welcome to the technical support center for 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol (CAS 2049-70-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a cyclic thiourea, its unique structural features can lead to specific degradation pathways that may impact experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a valuable building block in medicinal chemistry and drug discovery. However, its dihydropyrimidine ring and exocyclic thiol group are susceptible to certain environmental factors. A proactive understanding of these liabilities is crucial for obtaining reliable and reproducible results. The primary stability concerns for this molecule revolve around its thione-thiol tautomerism and susceptibility to oxidation and hydrolysis.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, providing causative explanations and actionable solutions.
Issue 1: Inconsistent Biological Activity or Assay Results
-
Question: I am observing significant variability in the biological activity of my compound stock solutions. What could be the cause?
-
Answer: Inconsistent biological activity is often a primary indicator of compound degradation. The thiol group in this compound is prone to oxidation, which can lead to the formation of disulfides and other oxidized species. These degradation products will likely have different pharmacological profiles, leading to variable assay results.
-
Causality: The thiol (-SH) group can be readily oxidized to a disulfide (-S-S-) linkage, especially in the presence of atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.
-
Solution:
-
Freshly Prepare Solutions: Whenever possible, prepare solutions of the compound immediately before use.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Inert Atmosphere: Store stock solutions and handle solid material under an inert atmosphere.
-
Purity Check: Regularly assess the purity of your stock solutions using analytical techniques like HPLC-UV to monitor for the appearance of degradation products.
-
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Question: I am analyzing my sample of this compound by HPLC and see new, unexpected peaks that were not present in the initial analysis. What are these impurities?
-
Answer: The appearance of new peaks upon re-analysis is a clear sign of degradation. For this compound, the most likely degradation pathways are oxidation and hydrolysis.
-
Causality and Potential Degradants:
-
Oxidation: The primary oxidation product is the corresponding disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.
-
Hydrolysis: The dihydropyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to ring-opening to form substituted thiourea derivatives.
-
-
Troubleshooting Workflow:
-
Issue 3: Poor Solubility or Precipitation in Aqueous Buffers
-
Question: My compound is precipitating out of my aqueous assay buffer over time. How can I improve its solubility and stability in solution?
-
Answer: The solubility of this compound can be influenced by its tautomeric equilibrium and the pH of the solution. The thione tautomer is generally less polar than the thiol form. In aqueous solutions, the thione form is often favored, which can impact solubility. [1]
-
Causality: In polar, protic solvents like water, the equilibrium between the thiol and thione tautomers can be complex. Changes in pH can shift this equilibrium and affect solubility. Degradation to the less soluble disulfide can also contribute to precipitation.
-
Solutions:
-
pH Optimization: Determine the optimal pH range for solubility and stability. Buffering your solution can help maintain a consistent pH.
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, to improve solubility. However, be mindful of the potential for solvent-induced degradation.
-
Fresh Preparations: As with stability issues, preparing solutions fresh can mitigate precipitation due to degradation.
-
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere (argon or nitrogen), and protected from light.
-
-
Q2: How should I prepare and store stock solutions of this compound?
-
A2: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, use a high-quality aprotic solvent like anhydrous DMSO, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, and blanket the headspace with an inert gas before sealing.
-
Degradation Pathways
-
Q3: What is the most common degradation pathway for this compound?
-
A3: The most prevalent degradation pathway under typical laboratory conditions is the oxidation of the thiol group to form a disulfide dimer. This is often accelerated by exposure to air and light. [2]
-
-
Q4: Is the compound sensitive to acidic or basic conditions?
-
A4: Yes, the dihydropyrimidine ring can be susceptible to hydrolysis under both acidic and basic conditions, potentially leading to ring cleavage. It is advisable to maintain solutions at a neutral pH whenever possible.
-
Analytical Considerations
-
Q5: What analytical methods are suitable for assessing the purity and stability of this compound?
-
A5: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity checks and stability studies. [3][4]For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor degradation and characterize impurities. [5][6]
-
-
Q6: How can I develop a stability-indicating HPLC method?
-
A6: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you will need to perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation with hydrogen peroxide, heat, and light) to intentionally generate degradation products. The HPLC method is then optimized to achieve baseline separation of all resulting peaks.
-
IV. Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a starting point for developing a method to assess the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study for Identification of Potential Degradants
This protocol outlines a general procedure for conducting forced degradation studies.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., a photostability chamber) for 24 hours.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, by HPLC-UV and LC-MS to identify and characterize the degradation products.
V. Visualization of Key Concepts
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Biginelli Reaction Technical Support Center: Your Guide to Optimizing Substituted Pyrimidine Synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of substituted dihydropyrimidinones (DHPMs) and related pyrimidine derivatives. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this powerful multi-component reaction. Our goal is to empower you with the knowledge to troubleshoot common issues, enhance your reaction yields, and streamline your synthetic workflow.
Understanding the Biginelli Reaction: A Mechanistic Overview
The Biginelli reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (or thiourea).[1][2][3] This acid-catalyzed condensation is prized for its operational simplicity and its ability to generate structurally diverse molecules with significant pharmacological and therapeutic properties.[4][5]
The currently accepted mechanism, proposed by Kappe, suggests a series of bimolecular reactions.[2] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product.[1][4]
Sources
Validation & Comparative
The Efficacy of Thiol Compounds in Corrosion Inhibition: A Comparative Analysis for Researchers
In the relentless battle against material degradation, corrosion remains a formidable adversary, exacting significant economic and safety tolls across industries. Among the arsenal of protective strategies, the application of corrosion inhibitors stands as a cornerstone of material preservation. This guide delves into the comparative efficacy of a potent class of organic inhibitors: thiol compounds. With their unique sulfur-containing functional group, thiols exhibit remarkable performance in mitigating the corrosion of various metals, particularly steel and copper alloys, in aggressive acidic environments.
This document provides an in-depth technical comparison of the corrosion inhibition efficiency of various thiol-based compounds, supported by experimental data and methodologies. It is designed to equip researchers, scientists, and professionals in drug development and material science with the critical knowledge to select and evaluate these inhibitors for their specific applications.
The Mechanism of Thiol-Based Corrosion Inhibition: A Tale of Surface Adsorption
The efficacy of thiol compounds as corrosion inhibitors is fundamentally linked to the strong affinity of the sulfur atom for metal surfaces. The lone pair of electrons on the sulfur atom facilitates the adsorption of the thiol molecule onto the metal, forming a protective barrier that isolates the metal from the corrosive environment. This process can be broadly categorized into two main types of adsorption:
-
Physisorption: This involves weaker, electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the sulfur atom and the vacant d-orbitals of the metal atoms, leading to the formation of a more stable and resilient protective film.[1]
The structure of the thiol molecule plays a pivotal role in its inhibition efficiency. The presence of other heteroatoms (like nitrogen and oxygen), aromatic rings, and the length of alkyl chains can significantly influence the adsorption process and, consequently, the degree of protection.[2]
Visualizing the Inhibition Mechanism
The following diagram illustrates the general mechanism of how thiol compounds inhibit corrosion through surface adsorption.
Caption: General mechanism of thiol-based corrosion inhibition.
Evaluating Corrosion Inhibition Efficiency: Key Experimental Protocols
To objectively compare the performance of different thiol inhibitors, standardized experimental techniques are employed. The three most common and reliable methods are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Measurement: A Gravimetric Approach
This is a straightforward and widely used method to determine the corrosion rate.[3] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specific duration. The inhibition efficiency (IE%) is calculated based on the difference in weight loss.[4]
Step-by-Step Protocol for Weight Loss Measurement:
-
Sample Preparation: Mechanically polish the surface of the metal coupons (e.g., mild steel) with successively finer grades of emery paper, degrease with acetone, wash with distilled water, and dry.[5]
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the thiol inhibitor.[6] The immersion is typically carried out for a predetermined period (e.g., 24 hours) at a constant temperature.[7]
-
Cleaning: After the immersion period, retrieve the coupons, and remove the corrosion products by gentle brushing and washing with a suitable cleaning solution (e.g., a solution containing HCl and hexamine).[5]
-
Final Weighing: Wash the cleaned coupons with distilled water, dry them thoroughly, and reweigh them.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(W₀ - W₁) / W₀] x 100
Where:
-
W₀ is the weight loss of the metal coupon in the uninhibited solution.
-
W₁ is the weight loss of the metal coupon in the inhibited solution.[8]
-
Potentiodynamic Polarization (PDP): An Electrochemical Insight
Potentiodynamic polarization studies provide valuable information about the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[9] By analyzing the polarization curves, one can determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate, and identify whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[10]
Step-by-Step Protocol for Potentiodynamic Polarization:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[9]
-
Stabilization: Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for about 30-60 minutes.
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).[11]
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).[12]
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated as follows:
IE% = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] x 100
Where:
-
i_corr(uninhibited) is the corrosion current density in the absence of the inhibitor.
-
i_corr(inhibited) is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): Probing the Interface
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[13] It involves applying a small amplitude AC signal over a wide range of frequencies and measuring the impedance response of the system.[14]
Step-by-Step Protocol for Electrochemical Impedance Spectroscopy:
-
Cell Setup: The same three-electrode cell as in the PDP measurements is used.[15]
-
Stabilization: Allow the system to reach a steady state at the OCP.
-
Impedance Measurement: Apply a small sinusoidal voltage perturbation (e.g., 10 mV) at the OCP over a frequency range, typically from 100 kHz to 10 mHz.[15]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl are indicative of effective inhibition.[16]
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) can be calculated from the R_ct values:
IE% = [(R_ct(inhibited) - R_ct(uninhibited)) / R_ct(inhibited)] x 100
Where:
-
R_ct(inhibited) is the charge transfer resistance in the presence of the inhibitor.
-
R_ct(uninhibited) is the charge transfer resistance in the absence of the inhibitor.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating the corrosion inhibition efficiency of thiol compounds.
Caption: Workflow for evaluating thiol-based corrosion inhibitors.
Comparative Performance of Thiol Compounds: A Data-Driven Overview
The inhibition efficiency of thiol compounds is highly dependent on their molecular structure, the metal substrate, and the corrosive environment. The following table summarizes experimental data for a selection of thiol inhibitors on mild steel in acidic media.
| Thiol Compound | Concentration | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Thiourea (TU) | 5 mM | 1 M HCl | Mild Steel | 30 | 85.2 | [17] |
| Thioacetamide (TAcA) | 5 mM | 1 M HCl | Mild Steel | 30 | 78.5 | [17] |
| 4,4-dimethyloxazolidine-2-thione (DMT) | 5 mM | 1 M HCl | Mild Steel | 30 | 92.1 | [17] |
| 2-acetylthiophene thiosemicarbazone (2-AT) | 0.5 mM | 1 M HCl | Mild Steel | 30 | 96.6 | [18] |
| Decanethiol | - | CO2 saturated brine | Carbon Steel | - | High | [19] |
| Pyridine-2-thiol | 0.25 mM | 0.5 M H2SO4 | Brass | - | >85 | [20] |
Structure-Activity Relationship: Decoding the Molecular Architecture of Inhibition
The variation in the inhibition efficiencies presented in the table above can be explained by the structure-activity relationship of the thiol compounds.[2]
-
Presence of Heteroatoms: Compounds containing both nitrogen and sulfur atoms, such as thiourea and its derivatives, often exhibit higher inhibition efficiencies. The nitrogen atoms provide additional centers for adsorption onto the metal surface.[10]
-
Electron Donating/Withdrawing Groups: The presence of electron-donating groups in the molecule can increase the electron density on the sulfur atom, enhancing its ability to donate electrons to the metal and form a stronger bond. Conversely, electron-withdrawing groups may decrease the inhibition efficiency.
-
Molecular Size and Steric Hindrance: Larger molecules with a greater surface area can cover a larger portion of the metal surface, leading to better inhibition. However, steric hindrance can sometimes prevent the active center (the thiol group) from effectively reaching and adsorbing onto the metal surface.
-
Quantum Chemical Parameters: Theoretical calculations, such as Density Functional Theory (DFT), can be used to correlate quantum chemical parameters with inhibition efficiency.[7] Parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO) can provide insights into the reactivity and adsorption behavior of inhibitor molecules.[17] A higher E_HOMO value generally corresponds to a greater electron-donating ability and thus higher inhibition efficiency.
Conclusion and Future Outlook
Thiol compounds have demonstrated their prowess as highly effective corrosion inhibitors for a range of metals in various corrosive media. Their performance is intricately linked to their molecular structure, which governs their adsorption behavior on the metal surface. The experimental techniques of weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy provide a robust framework for the comparative evaluation of these inhibitors.
Future research in this field is directed towards the design and synthesis of novel thiol-based inhibitors with enhanced efficiency, lower toxicity, and improved environmental compatibility. The integration of computational methods, such as quantum chemical calculations, will undoubtedly accelerate the discovery and optimization of the next generation of corrosion inhibitors, paving the way for more durable and sustainable materials.
References
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ACS Applied Polymer Materials Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Lab 8 – Corrosion Studies by Weight Loss. (n.d.). KNUST. Retrieved January 23, 2026, from [Link]
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Theoretical study of thio compounds as corrosion inhibitors on mild steel in HCl. (2022, October 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy: A Tutorial. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Corrosion Inhibition of Copper by Selected Thiol Compounds. (2025, August 8). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. (2015, January 14). MDPI. Retrieved January 23, 2026, from [Link]
-
(PDF) Corrosion inhibitors: quantitative structure-activity Relationship. (2016, January 21). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.). ASTM. Retrieved January 23, 2026, from [Link]
-
Exact calculation of corrosion rates by the weight-loss method. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Thiols as Volatile Corrosion Inhibitors for Top-of-the-Line Corrosion. (2025, November 8). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Review on Metal Corrosion Inhibitors. (n.d.). IJNRD. Retrieved January 23, 2026, from [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved January 23, 2026, from [Link]
-
Potentiodynamic Corrosion Testing. (2016, September 4). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Quantitative relationships between the structure of some thiol compounds and their inhibition efficiencies. (2008, June 27). Emerald Publishing. Retrieved January 23, 2026, from [Link]
-
Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. (n.d.). Oxford Academic. Retrieved January 23, 2026, from [Link]
-
Experimental setup for (a) electrochemical impedance spectroscopy (EIS)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in an Acidic Environment. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Theoretical studies on the efficiencies of some thio compounds as corrosion inhibitors of mild steel in HCl using. (2022, March 30). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. (2015, January 14). PubMed. Retrieved January 23, 2026, from [Link]
-
Corrosion Coupons & Weight Loss Analysis. (n.d.). Alabama Specialty Products, Inc. Retrieved January 23, 2026, from [Link]
-
Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 14). ASTM. Retrieved January 23, 2026, from [Link]
-
Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy (EIS) Part 2 – Experimental Setup. (n.d.). nLab. Retrieved January 23, 2026, from [Link]
-
6 Corrosion Due To Weight Loss. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
-
(PDF) Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. (2025, October 16). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. (2022, September 27). Nature. Retrieved January 23, 2026, from [Link]
-
A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIVATIVES. (n.d.). Jetir.org. Retrieved January 23, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy (EIS) Basics. (2024, May 13). Pine Research Instrumentation. Retrieved January 23, 2026, from [Link]
-
Why Use Electrochemical Techniques for Corrosion Measurement? (n.d.). Gamry Instruments. Retrieved January 23, 2026, from [Link]
-
Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (n.d.). SciELO México. Retrieved January 23, 2026, from [Link]
-
Corrosion Inhibitors: Quantitative Structure–Activity Relationships. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol Analysis
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol, a heterocyclic compound featuring a pyrimidine core, is critical for ensuring product quality, stability, and safety in pharmaceutical and chemical manufacturing. The selection of an appropriate analytical method is a pivotal decision, contingent on the specific requirements of the analysis—be it for routine quality control, stability testing, or in-depth impurity profiling.
This guide provides a comparative overview of principal analytical techniques suitable for the analysis of this cyclic thiourea derivative. We will delve into the underlying principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering detailed experimental protocols and expected performance data. The causality behind experimental choices is explained, grounding each protocol in established scientific principles and authoritative guidelines from the International Council for Harmonisation (ICH).
Pillar 1: The Imperative of Analytical Method Validation
Before comparing techniques, it is crucial to understand the foundation of reliable analytical data: method validation . The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] This process is not merely a regulatory hurdle but a scientific necessity that ensures the integrity of the generated data. According to the ICH Q2(R2) guidelines, a comprehensive validation study is designed to provide sufficient evidence that the analytical procedure meets its objectives, which are described by a set of performance characteristics.[2][3]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[4][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Accuracy: The closeness of test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (same lab, same analyst, short interval) and intermediate precision (within-lab variations).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[7]
The validation process follows a structured workflow, ensuring all performance characteristics are systematically evaluated against predefined acceptance criteria.
Caption: General Workflow for Analytical Method Validation.
Pillar 2: Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the analyte's physicochemical properties and the intended application. For this compound, its structure—containing a UV-active pyrimidine-thione core, a polar thiol group, and non-volatile nature—guides our selection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile organic compounds, making it highly suitable for pyrimidine derivatives and cyclic thioureas.[8][9] Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common and effective approach.
-
Causality of Choice: The polarity of the dihydropyrimidine-2-thiol allows for optimal retention and separation on a C18 or similar hydrophobic column. The separation is driven by partitioning between the polar mobile phase and the non-polar stationary phase. The conjugated system within the pyrimidine-thione moiety provides strong UV absorbance, enabling sensitive detection.[10]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution to cover the linear range (e.g., 1-100 µg/mL).
-
Prepare samples by dissolving the bulk substance or formulation extract in the diluent to achieve a concentration within the calibrated range. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer pH 3.0 (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 263 nm, based on the characteristic absorbance of pyrimidine thiones.[10]
-
-
Validation Procedure:
-
Perform system suitability tests (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) before analysis.
-
Inject a blank (diluent), five calibration standards, and the sample solutions.
-
Construct a calibration curve by plotting peak area against concentration and determine the sample concentration using the regression equation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-MS offers exceptional sensitivity and specificity, it is primarily suited for volatile and thermally stable compounds.[11] Direct analysis of this compound is challenging due to its polarity and potential for thermal degradation.
-
Causality of Choice (Derivatization): To overcome these limitations, a derivatization step is mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy.[12] This process replaces the active hydrogen on the thiol and secondary amine groups with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, thus making the analyte amenable to GC analysis.[11][12]
Experimental Protocol: GC-MS with Silylation
-
Derivatization and Sample Preparation:
-
Accurately prepare a stock solution of the analyte in a dry, aprotic solvent like pyridine or acetonitrile (e.g., 1 mg/mL).
-
In a GC vial, evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C, Splitless mode.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique based on the principle of light absorption by the analyte.[13]
-
Causality of Choice: This method is ideal for the quantitative analysis of the pure bulk substance or in simple formulations where no other components absorb at the same wavelength. The pyrimidine-thione chromophore is expected to have a distinct absorption maximum (λmax) in the UV region, allowing for direct quantification based on the Beer-Lambert law.[14]
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Selection and λmax Determination:
-
Dissolve the analyte in a suitable UV-transparent solvent (e.g., Methanol or Ethanol).
-
Scan a dilute solution (e.g., 10 µg/mL) across the UV range (200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For similar pyrimidine thiones, this is often around 260-280 nm.[10][13]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Prepare the sample solution to a theoretical concentration of ~10 µg/mL.
-
-
Measurement and Calculation:
-
Measure the absorbance of the blank, each standard, and the sample solutions at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.
-
Pillar 3: Performance Comparison and Method Selection
The "fitness for purpose" principle, central to ICH guidelines, dictates that the chosen method must be appropriate for its intended use.[15] The following table summarizes the expected performance characteristics of the discussed methods.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Very High (Separation + Mass Spec) | Low (Prone to interference) |
| Sensitivity (LOQ) | Low µg/mL to high ng/mL | Low ng/mL to pg/mL | Mid-to-high µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 2.0% |
| Sample Throughput | Moderate | Low (due to derivatization) | High |
| Cost & Complexity | Moderate | High | Low |
| Best For | Assay, Impurity Testing, Stability | Impurity Identification, Trace Analysis | Assay of Pure Bulk Substance |
The selection of the optimal analytical method is a critical decision that balances performance with practical considerations. The following diagram illustrates a logical approach to choosing the most suitable technique based on the analytical problem at hand.
Caption: Decision Tree for Method Selection.
References
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Al-Hamadany, A. J., Dabbagh, A. M., Hamad, W. M., & Kaka, K. N. (2016). Synthesis and Spectral Characterization of some Fused Pyrimidine Thiones. Journal of Raparin University, 3(9), 87-101. [Link]
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Fijałkowska, A., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 432. [Link]
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Kılıç, H. (2020). UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117867. [Link]
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Kumar, P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 47. [Link]
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Abdulwahhab J. Al-Hamadany, AbdulMajeed M. Dabbagh, Wali M. Hamad, & Kosrat N. Kaka. (2016). Synthesis and Spectral Characterization of some Fused Pyrimidine Thiones. Journal of Raparin University. [Link]
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Singh, A., & Singh, J. (1987). Vibrational Spectra of Pyrimidine‐2‐Thione and Pyrimidine‐2‐Selone. Pramana, 28(1), 51-57. [Link]
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Neelaveni, K., & Rajendra Prasad, Y. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9). [Link]
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Mielke, S., et al. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry, 81(12), 5089-5097. [Link]
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Intuition Labs. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Intuition Labs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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Hoyer, S., et al. (2020). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 10(12), 488. [Link]
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Kiełbasiński, P., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(17), 401. [Link]
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Dolan, J. W. (2016). Method Validation and Robustness. LCGC International. [Link]
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Thomas, S., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8, 15. [Link]
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Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
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Woiwode, U., et al. (2024). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 25(2), 1152. [Link]
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LabRulez LCMS. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. [Link]
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Muthusubramanian, S., et al. (2019). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2142(1), 040007. [Link]
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Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(2), 520-535. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
